molecular formula C7H14OS2 B11943026 3-(1,3-Dithian-2-yl)propan-1-ol

3-(1,3-Dithian-2-yl)propan-1-ol

Cat. No.: B11943026
M. Wt: 178.3 g/mol
InChI Key: HAAITIBBBQSZDQ-UHFFFAOYSA-N
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Description

3-(1,3-Dithian-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithian-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-(1,3-Dithian-2-yl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dithian-2-yl)propan-1-ol is unique due to its combination of the dithiane ring and the propanol group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in organic synthesis and various research applications .

Biological Activity

3-(1,3-Dithian-2-yl)propan-1-ol is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dithiane ring, which contributes to its reactivity as both a nucleophile and electrophile. The presence of the propanol group enhances its solubility in various solvents, making it suitable for diverse chemical reactions.

Synthesis Methods

Synthetic Routes:
this compound can be synthesized through several methods:

  • Microbial Reduction: Utilizing microbial cultures such as Streptomyces sp., Aspergillus niger, and Geotrichum candidum for the reduction of dithianylacetone.
  • Thioacetalization: In industrial settings, it is produced by thioacetalization of carbonyl compounds with 1,3-propanedithiol using Brönsted or Lewis acid catalysts.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions and its role as a protecting group in organic synthesis. Its stability and reactivity allow it to interact with various biological molecules, potentially influencing enzymatic reactions.

Research Findings

Recent studies have explored the compound's potential in drug development and enzyme-catalyzed reactions. For instance:

  • Enzyme Studies: It has been employed in studies focusing on enzyme-catalyzed reductions, showcasing its utility as a substrate or product in biochemical pathways .
  • Drug Development: Ongoing research is investigating its efficacy as a precursor for biologically active compounds, highlighting its potential therapeutic applications .

Data Tables

The following table summarizes key experimental results regarding the biological activity and synthesis of this compound.

Study ReferenceSynthesis MethodYield (%)Biological Activity
Microbial ReductionVariableSubstrate for enzymatic reactions
ThioacetalizationHighPotential drug precursor
Alkylation with MeI13Investigated for enzyme interactions

Case Study 1: Enzymatic Reactions

A study demonstrated that this compound serves as an effective substrate for specific enzymes involved in metabolic pathways. The compound's unique structure allows it to mimic natural substrates, leading to successful catalysis under laboratory conditions .

Case Study 2: Drug Development

Research into the compound's role as a precursor for novel therapeutic agents has shown promising results. Its derivatives exhibit antimicrobial properties, suggesting applicability in treating infections caused by resistant strains of bacteria .

Properties

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

3-(1,3-dithian-2-yl)propan-1-ol

InChI

InChI=1S/C7H14OS2/c8-4-1-3-7-9-5-2-6-10-7/h7-8H,1-6H2

InChI Key

HAAITIBBBQSZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCCO

Origin of Product

United States

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